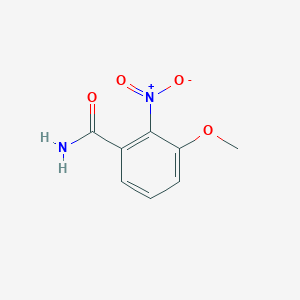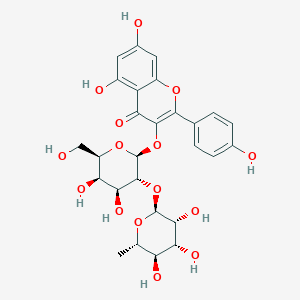
k-Rha-gal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Rha-gal is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a glycoside derived from the roots of the plant Rhamnus davurica, which is commonly used in traditional Chinese medicine. K-Rha-gal has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Aplicaciones Científicas De Investigación
1. Use in Cement and Concrete
Rice Husk Ash (RHA) is recognized as a promising supplementary cementing material (SCM) due to its high specific surface and abundant soluble silica in alkaline conditions. Its effectiveness in improving the mechanical and durability characteristics of cement and concrete has been explored, revealing that RHA is sensitive to fineness changes, impacting its effectiveness in mixtures (Antiohos, Papadakis, & Tsimas, 2014).
2. Role in Soil Stabilization
RHA's application in soil stabilization has been investigated, particularly in enhancing the growth performance of rice in sandy loam soils. Studies show that RHA significantly increases growth attributes like plant height and tiller per plant, indicating its utility in agricultural settings (Puri et al., 2020).
3. As a Source of Silica in Ceramics
RHA, containing a large quantity of amorphous silica, has been used as an alternative source of silica in the manufacture of various ceramics. Its application spans across refractory, glass, whiteware, and oxide and non-oxide ceramics (Hossain, Mathur, & Roy, 2018).
4. In Synthesis of Slow-Release Fertilizers
RHA has been utilized to synthesize silicon and potassium slow-release fertilizer, offering an economical and environmentally friendly method for recycling this agricultural by-product (França et al., 2017).
5. In Production of Activated Carbon
The transformation of RHA into activated carbon for adsorption purposes has been researched, with findings indicating its effectiveness in adsorbing substances like methylene blue, suggesting its potential in waste treatment and environmental remediation applications (Foo & Hameed, 2011).
Propiedades
Número CAS |
108906-96-3 |
|---|---|
Nombre del producto |
k-Rha-gal |
Fórmula molecular |
C27H30O15 |
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
Clave InChI |
OHOBPOYHROOXEI-SRIOWEGGSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Otros números CAS |
108906-96-3 |
Sinónimos |
kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



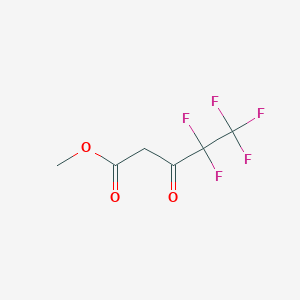
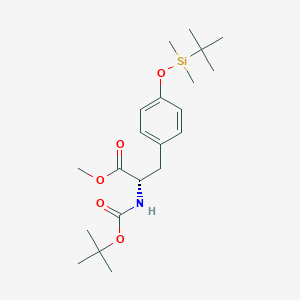
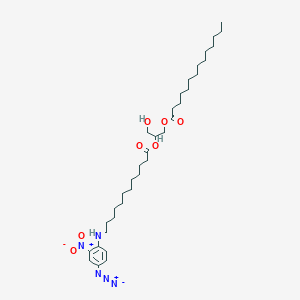
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
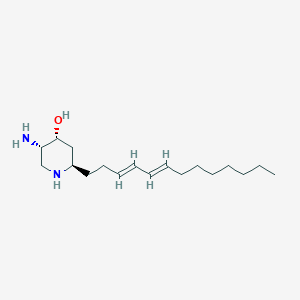
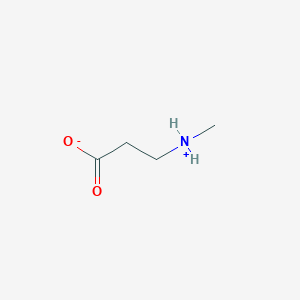
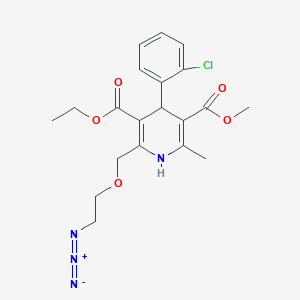
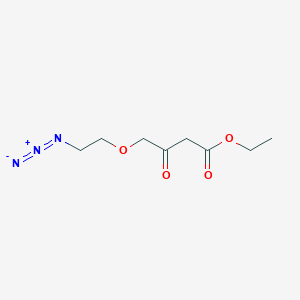
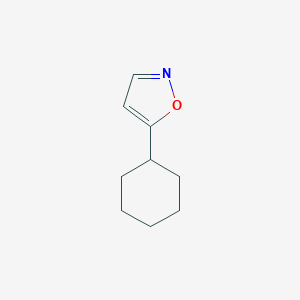

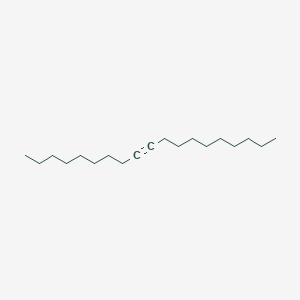
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
